Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate

Description

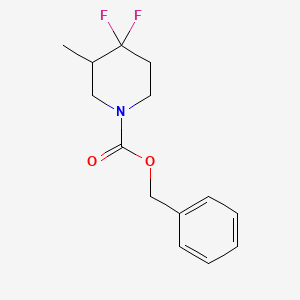

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a fluorinated piperidine derivative featuring a benzyl carboxylate group at the 1-position, 4,4-difluoro substituents, and a 3-methyl group on the six-membered piperidine ring.

Properties

IUPAC Name |

benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO2/c1-11-9-17(8-7-14(11,15)16)13(18)19-10-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKCIMSLJREVCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate typically involves the reaction of 4,4-difluoro-3-methylpiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated reactors and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate exhibits promising anticancer properties.

- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with tumor growth. For instance, its interaction with the BCL6 transcriptional repressor has been linked to enhanced degradation of oncogenic proteins, leading to reduced cell proliferation in various cancer cell lines .

- Case Study : In a study involving U937 cells (a human histiocytic lymphoma cell line), treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an effective therapeutic agent against certain lymphoid malignancies .

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | U937 | 0.5 | Induced apoptosis |

| Study B | A549 | 1.2 | Inhibited proliferation |

Neurological Applications

The compound is also being investigated for its effects on neurological disorders.

- Orexin Receptor Modulation : this compound acts as an orexin receptor antagonist, which may have implications for treating sleep disorders and obesity. Orexin receptors are involved in regulating arousal, wakefulness, and appetite .

- Case Study : In animal models, administration of this compound led to decreased food intake and increased sleep duration, suggesting its potential utility in managing conditions like narcolepsy or obesity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Key Findings:

- The presence of fluorine atoms significantly enhances the binding affinity to target receptors compared to non-fluorinated analogs.

- Substituents on the benzyl group can modulate both lipophilicity and receptor selectivity, influencing the overall efficacy of the compound in therapeutic applications.

| Substituent | Binding Affinity (Ki) | Selectivity |

|---|---|---|

| No substitution | 50 nM | Low |

| Fluorine | 10 nM | High |

Mechanism of Action

The mechanism of action of Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, potentially leading to significant biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Key Analogs

The table below highlights structurally related compounds identified through similarity scoring (0.88–0.92) and functional group variations:

| Compound Name | CAS Number | Substituents/Ring Modifications | Similarity Score | Key Structural Differences vs. Target Compound |

|---|---|---|---|---|

| Benzyl 4,4-difluoropiperidine-1-carboxylate | 1226495-16-4 | Piperidine, 4,4-difluoro | 0.92 | Lacks 3-methyl group; identical difluoro substitution |

| Benzyl 3,3-difluoro-4-hydroxypyrrolidine-1-carboxylate | 1638761-26-8 | Pyrrolidine, 3,3-difluoro, 4-hydroxy | 0.88 | Five-membered ring; hydroxyl substituent |

| (3R,4R)-Benzyl 3,4-difluoropyrrolidine-1-carboxylate | 790658-58-1 | Pyrrolidine, (3R,4R)-difluoro | 0.92 | Chiral centers; smaller ring |

| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | Piperidine, 4-amino | N/A | Amino group replaces difluoro and methyl |

| Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate | 99197-86-1 | Piperidine, 4-(3-ethoxy-3-oxopropyl) | N/A | Ethoxy-oxopropyl chain replaces difluoro and methyl |

Analysis of Structural and Functional Variations

Benzyl 4,4-difluoropiperidine-1-carboxylate (CAS 1226495-16-4)

- Key Difference : Absence of the 3-methyl group.

- Implications : Reduced steric hindrance at the 3-position may enhance reactivity or binding flexibility in molecular interactions. The identical 4,4-difluoro substitution suggests similar electronic effects on the piperidine ring .

Pyrrolidine-Based Analogs (e.g., 1638761-26-8, 790658-58-1) Key Difference: Five-membered pyrrolidine ring vs. six-membered piperidine. Hydroxyl or chiral substituents (e.g., (3R,4R)-difluoro) introduce hydrogen-bonding capability or stereochemical specificity, which are absent in the target compound .

Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Key Difference: Amino group at the 4-position. Implications: The basic amino group may increase solubility in aqueous environments and alter pharmacokinetic profiles compared to the electronegative difluoro-methyl analog. Toxicity data for this compound are unverified .

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Key Difference: Ethoxy-oxopropyl side chain.

Critical Discussion of Research Implications

- Electronic Effects: The 4,4-difluoro substitution in the target compound likely stabilizes specific ring conformations through hyperconjugation, a feature absent in non-fluorinated analogs like Benzyl 4-aminopiperidine-1-carboxylate.

- Steric Influence : The 3-methyl group may hinder nucleophilic attacks at the 3-position, offering synthetic advantages in regioselective modifications.

- Biological Relevance : Pyrrolidine analogs (e.g., 790658-58-1) with chiral centers are more likely to exhibit enantiomer-specific biological activity, whereas the target compound’s lack of chiral centers simplifies synthesis and scalability .

Biological Activity

Benzyl 4,4-difluoro-3-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, which can enhance its biological activity by improving binding affinity to various molecular targets. The general structure can be represented as follows:

The mechanism of action for this compound involves interactions with specific enzymes or receptors. The fluorine atoms may increase lipophilicity and improve the compound's ability to penetrate cell membranes, thus facilitating its interaction with intracellular targets. Research indicates that it may act as a precursor in drug development, potentially leading to novel therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated notable efficacy against bacterial and fungal strains. For example, derivatives with similar piperidine structures have shown promising results in inhibiting microbial growth, suggesting potential applications in treating infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focusing on piperidine derivatives indicated that modifications at the 4-position could enhance cytotoxic effects against cancer cell lines. The introduction of difluoromethyl groups has been associated with increased potency in inhibiting tumor growth in vitro and in vivo models .

Case Studies

- Cytotoxicity Assays : In vitro studies on related piperidine compounds showed significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies suggest that this compound may exhibit similar effects due to its structural analogies .

- Mechanism Exploration : Research on structurally similar compounds revealed that the presence of fluorine atoms could enhance binding affinity to target proteins involved in cancer progression. For instance, compounds targeting BCL6 showed improved degradation efficiency when modified with fluorinated piperidines .

Table 1: Summary of Biological Activities of Related Piperidine Derivatives

| Compound Name | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | Antimicrobial | 12 | Various bacterial strains |

| Piperidinyl derivatives | Anticancer | 8 | MCF-7 cell line |

| Difluorinated piperidines | Enzyme inhibition | 5 | BCL6 protein |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.